

5-Isopropyl-3-methylphenol solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Isopropyl-3-methylphenol**

Cat. No.: **B155287**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **5-Isopropyl-3-methylphenol**

Introduction

5-Isopropyl-3-methylphenol (CAS No. 3228-03-3), an isomer of the well-known natural phenols thymol and carvacrol, is a compound of significant interest in chemical synthesis, fragrance development, and pharmaceutical research.^{[1][2]} Its biological activity is intrinsically linked to its bioavailability, which is heavily dictated by its solubility in various media. For researchers in drug discovery and development, understanding the solubility profile of a compound is a cornerstone of pre-formulation studies, influencing everything from route of administration to dosage form design.

This guide provides a comprehensive technical overview of the solubility of **5-isopropyl-3-methylphenol**. It moves beyond simple data presentation to explore the underlying physicochemical principles governing its solubility, details robust methodologies for its experimental determination, and provides validated analytical techniques for its quantification. This document is designed to serve as a practical resource for scientists and researchers, enabling informed decision-making in the laboratory.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is not an arbitrary value but a direct consequence of its structure and resulting physical properties. The key to predicting and understanding the behavior of **5-isopropyl-3-methylphenol** lies in its molecular architecture.

The molecule consists of a polar phenolic hydroxyl (-OH) group attached to a largely nonpolar benzene ring, which is further substituted with a methyl and an isopropyl group. This amphiphilic nature is the primary determinant of its solubility.

- **Polarity and Hydrogen Bonding:** The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents, particularly water and alcohols.
- **Nonpolar Character:** The benzene ring and the two alkyl groups (methyl and isopropyl) form a significant nonpolar hydrocarbon region. This lipophilic character promotes solubility in nonpolar organic solvents through van der Waals interactions, following the fundamental principle of "like dissolves like".[\[2\]](#)
- **Acidity (pKa):** As a phenol, the compound is weakly acidic. The predicted pKa is approximately 10.14.[\[3\]](#) This means that in aqueous solutions with a pH above its pKa, the hydroxyl group will deprotonate to form a water-soluble phenolate anion.[\[4\]](#)[\[5\]](#) This pH-dependent solubility is a critical consideration in formulating aqueous solutions.

A summary of its key properties is presented below:

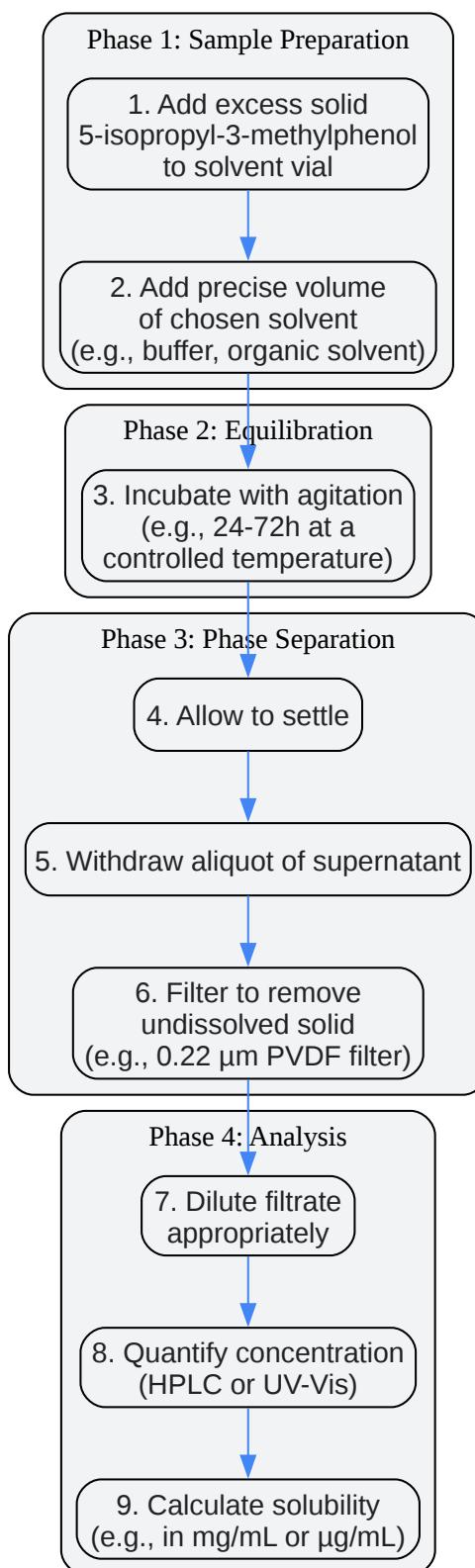
Property	Value	Reference(s)
CAS Number	3228-03-3	[1] [3] [6]
Molecular Formula	C ₁₀ H ₁₄ O	[2] [7]
Molecular Weight	150.22 g/mol	[2] [7]
Melting Point	49-51 °C	[2] [3]
Boiling Point	241 °C	[2] [3]
Predicted pKa	10.14 ± 0.10	[3]
Appearance	Off-White Solid/Gel	[3]

Solubility Profile: A Quantitative and Qualitative Overview

While specific quantitative solubility data for **5-isopropyl-3-methylphenol** is not extensively published, a reliable profile can be constructed from available information and data from its close structural isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). Due to their near-identical molecular weight and functional groups, their solubility behavior is expected to be highly comparable.

Phenolic compounds like these generally exhibit limited solubility in water at neutral pH but are highly soluble in organic solvents.[\[5\]](#)

Solvent	Solvent Type	Expected Solubility	Quantitative Data (for Isomers)
Water	Polar Protic	Slightly Soluble	0.45 - 0.9 g/L @ 20-21°C (for thymol/carvacrol)[4][8]
Ethanol	Polar Protic	Freely Soluble	Not specified, but described as "extremely soluble"
Methanol	Polar Protic	Soluble	Described as "Slightly" soluble by one supplier[3], but generally expected to be freely soluble.
Chloroform	Nonpolar	Soluble	Described as "Slightly" soluble[3]
Diethyl Ether	Nonpolar	Freely Soluble	Described as having "good dissolution"[1]
Acetone	Polar Aprotic	Freely Soluble	High solubility expected due to polarity and H-bond accepting ability.
Hexane	Nonpolar	Soluble	Solubility driven by the nonpolar hydrocarbon portion of the molecule.
DMSO	Polar Aprotic	Freely Soluble	A common solvent for poorly water-soluble compounds.


Causality: The limited water solubility is a direct result of the large, nonpolar surface area of the cymene backbone outweighing the hydrophilic contribution of the single hydroxyl group. In

contrast, organic solvents like ethanol, acetone, and ether can effectively solvate both the polar -OH group and the nonpolar ring structure, leading to high solubility.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method. This method measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solid compound. The protocol is designed to be self-validating by ensuring that equilibrium has truly been achieved.

Workflow for Equilibrium Solubility Determination

[Click to download full resolution via product page](#)

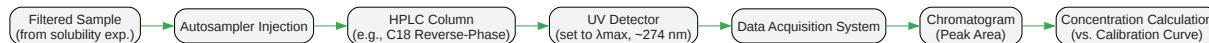
Caption: Experimental workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

This protocol outlines the necessary steps for performing a robust equilibrium solubility assay.

[1]

- Preparation of Solutions and Compound:
 - Accurately prepare all necessary solvents and buffer solutions (e.g., phosphate-buffered saline, PBS, for aqueous measurements).
 - Weigh a sufficient amount of solid **5-isopropyl-3-methylphenol** into an appropriate container (e.g., a glass vial). The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed.
- Incubation to Reach Equilibrium:
 - Add a precise volume of the desired solvent to the vial containing the solid compound.
 - Seal the vial and place it in an incubator with constant agitation (e.g., on an orbital shaker) at a controlled temperature (e.g., 25°C or 37°C).
 - Trustworthiness Check: Incubate the mixture for an extended period, typically 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration no longer increases.[1]
- Separation of Saturated Solution:
 - After incubation, remove the vials and allow the undissolved solid to sediment.
 - Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
 - Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
- Quantification:


- Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.
- Analyze the diluted sample using a validated quantification method, such as HPLC-UV or UV-Vis Spectroscopy, as described in the following section.

Analytical Quantification Techniques

Once a saturated solution is obtained, its concentration must be accurately measured. For phenolic compounds, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are the most common and reliable methods.[\[3\]](#)[\[8\]](#)

A. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. It physically separates the analyte of interest from any potential impurities or degradants before quantification.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: HPLC quantification workflow for **5-isopropyl-3-methylphenol**.

Protocol for HPLC Analysis:

- Instrument Setup:
 - System: An HPLC system equipped with a UV-Vis detector.[\[3\]](#)
 - Column: A reverse-phase C18 column is typically effective for separating phenolic compounds.[\[3\]](#)
 - Mobile Phase: A gradient or isocratic mobile phase consisting of a polar organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous solution (e.g., water with 0.1% acetic or phosphoric acid) is common.[\[3\]](#)

- Detection: Set the UV detector to the maximum absorbance wavelength (λ_{max}) of **5-isopropyl-3-methylphenol**, which is around 274 nm (based on its isomer, thymol).[5][9]
- Calibration Curve:
 - Prepare a series of standard solutions of **5-isopropyl-3-methylphenol** of known concentrations in the mobile phase or a suitable solvent.
 - Inject each standard and record the corresponding peak area.
 - Plot a calibration curve of peak area versus concentration. The curve should be linear ($R^2 > 0.99$) in the desired concentration range.
- Sample Analysis:
 - Inject the diluted, filtered sample from the solubility experiment.
 - Determine the peak area for **5-isopropyl-3-methylphenol** in the sample chromatogram.
 - Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.
 - Multiply by the dilution factor to determine the final solubility concentration in the original saturated solution.

B. Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler, faster alternative to HPLC, but it is less specific.[8] It is suitable for pure samples where interfering substances that absorb at the same wavelength are not present.

Protocol for UV-Vis Analysis:

- Determine λ_{max} :
 - Scan a dilute solution of **5-isopropyl-3-methylphenol** across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_{max}), expected to be ~274 nm.

- Calibration Curve:
 - Prepare a series of standard solutions of known concentrations.
 - Measure the absorbance of each standard at the determined λ_{max} .
 - Plot a calibration curve of absorbance versus concentration, which should adhere to the Beer-Lambert law (linear relationship).[\[8\]](#)
- Sample Analysis:
 - Measure the absorbance of the diluted, filtered sample at λ_{max} .
 - Use the calibration curve to determine the sample's concentration.
 - Calculate the original solubility, accounting for the dilution factor.

Conclusion

The solubility of **5-isopropyl-3-methylphenol** is a critical parameter governed by its amphiphilic chemical structure. It exhibits limited solubility in aqueous media at neutral pH and high solubility in a range of organic solvents. This behavior is predictable based on its physicochemical properties, particularly its pKa and the balance between its polar hydroxyl group and nonpolar hydrocarbon framework.

For professionals in pharmaceutical development and chemical research, the accurate determination of its solubility is paramount. The protocols detailed in this guide for the shake-flask equilibrium method, coupled with robust analytical quantification by HPLC or UV-Vis spectroscopy, provide a reliable framework for obtaining high-quality, reproducible solubility data. This foundational knowledge is essential for advancing the research and application of this versatile compound.

References

- AxisPharm. Equilibrium Solubility Assays Protocol. [\[Link\]](#)
- Aghamohammadi, A., et al. (2016). Quantification of thymol content in different extracts of *Zataria multiflora* by HPLC method. *Pharmaceutical and Biomedical Research*.
- Chempirical. Thymol (C₁₀H₁₄O) properties. [\[Link\]](#)

- Gavanji, S., et al. (2017). Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk. *Journal of Food Protection*.
- Salehi, B., et al. (2018). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. *Frontiers in Pharmacology*.
- Wikipedia. Thymol. [\[Link\]](#)
- Cheméo. Chemical Properties of **5-Isopropyl-3-methylphenol** (CAS 3228-03-3). [\[Link\]](#)
- PubChem. Thymol. [\[Link\]](#)
- University of Hertfordshire. Thymol. [\[Link\]](#)
- Chemcasts. 3-Isopropyl-5-methylphenol (CAS 3228-03-3) – Thermophysical Properties. [\[Link\]](#)
- PubChem. 5-Isopropyl-m-cresol. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-ISOPROPYL-3-METHYLPHENOL | 3228-03-3 [chemicalbook.com]
- 3. 3228-03-3 CAS MSDS (5-ISOPROPYL-3-METHYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Isopropyl-3-methylphenol (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymol - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [5-Isopropyl-3-methylphenol solubility in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155287#5-isopropyl-3-methylphenol-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com